molecular formula C11H19FO11 B1492443 Cellobiosyl fluoride CAS No. 103531-01-7

Cellobiosyl fluoride

Cat. No.: B1492443
CAS No.: 103531-01-7
M. Wt: 346.26 g/mol
InChI Key: VRJATNBPLNYZMB-QZEXUODTSA-N
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Description

Cellobiosyl fluoride, particularly the β-D-anomer stabilized as the heptaacetate derivative (CAS 440-03-9), is a specialized glycosyl fluoride monomer that serves as a critical substrate in glycochemistry and enzymology research . This compound is primarily employed in the enzymatic synthesis of cellulose and related polysaccharides via a double displacement mechanism that stereoselectively forms β(1→4) glycosidic bonds . Its key research value lies in studying the mechanisms of cellulase enzymes; specifically, it is used to investigate the hydrolytic actions and stereochemical courses of cellobiohydrolases I and II (CBHI and CBHII) from organisms like Trichoderma reesei . Researchers utilize this compound to probe whether these enzymes operate with retention or inversion of the anomeric configuration. Hydrolysis by CBHI yields β-cellobiose as the initial product, whereas CBHII produces α-cellobiose, providing direct insight into their distinct catalytic mechanisms . The compound is a white crystalline solid with a melting point of 171-173 °C and should be stored at 0 to 8 °C . It is soluble in various organic solvents including acetone, DCM, DMF, DMSO, EtOAc, and MeOH, facilitating its use in diverse experimental conditions . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-fluoro-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19FO11/c12-11(1-13)7(3(15)5(17)9(20)23-11)21-10-6(18)2(14)4(16)8(19)22-10/h2-10,13-20H,1H2/t2-,3-,4-,5+,6+,7-,8-,9+,10+,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJATNBPLNYZMB-QZEXUODTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1(C(C(C(C(O1)O)O)O)OC2C(C(C(C(O2)O)O)O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@]1([C@H]([C@H]([C@H]([C@@H](O1)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)O)O)O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19FO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Peracylation of Cellobiose

  • The starting material is generally cellobiose, which is fully acetylated to form cellobiose octaacetate (heptaacetylated cellobiose with one free anomeric position).
  • Peracylation is achieved by treatment with acetic anhydride in the presence of a base such as pyridine, resulting in protection of all hydroxyl groups except the anomeric position, which is then converted to the fluoride.

Formation of Cellobiosyl Fluoride

  • The anomeric hydroxyl of the peracylated cellobiose is converted into a fluoride using reagents such as hydrogen fluoride-pyridine complex or other fluorinating agents.
  • The resulting compound is typically β-D-cellobiosyl-1-fluoride heptaacetate, which exhibits β-anomeric selectivity.

Literature-Reported Methods

  • According to a patent (US5563259A), the preparation involves synthesis of peracyl-D-cellobiosyl-1-fluoride from conventional starting materials, referencing classical methods (Freudenberg and Nagai, 1932; Miethchen et al., 1990) for glycosyl fluoride synthesis.
  • The peracyl group is often acetyl (C1-C6 alkanoyl), benzoyl, or toluoyl, with acetyl being preferred for solubility and reactivity.
  • The fluoride is introduced selectively at the anomeric position to yield β-anomeric glycosyl fluoride, which is crucial for subsequent stereospecific glycosylation reactions.

Reaction Conditions and Parameters

  • The glycosyl fluoride is generally stable under anhydrous conditions and can be isolated as a crystalline solid.
  • The fluorination step is conducted under controlled temperature conditions to avoid decomposition: typically below 100 °C.
  • The reaction medium is often an inert solvent such as pyridine or acetonitrile, which also serves as the base and solvent for acetylation and fluorination steps.
  • The fluorination reaction can be monitored by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy, especially ^19F NMR for fluorine incorporation.

Enzymatic Synthesis and Alternative Methods

  • Enzymatic methods have been explored for the synthesis of this compound derivatives, using cellulases from Trichoderma reesei to catalyze the formation of fluorinated cellobiose analogues.
  • These methods involve the enzymatic polymerization of fluorinated substrates such as α- and β-cellobiosyl fluoride in specific buffer systems, although enzymatic synthesis is more commonly used for polymeric cellulose derivatives rather than isolated this compound.
  • Enzymatic synthesis offers regio- and stereospecificity but is less commonly used for preparative quantities compared to chemical fluorination.

Summary Data Table of Preparation Methods

Step Reagents/Conditions Notes Reference
Peracylation Acetic anhydride, pyridine, room temp Full acetylation of cellobiose hydroxyl groups
Anomeric fluorination Hydrogen fluoride-pyridine complex, low temp Selective β-anomeric glycosyl fluoride formation
Isolation and purification Crystallization, chromatography Characterization by TLC, ^19F NMR
Enzymatic synthesis Cellulases (e.g., CBHI, CBHII), buffer systems Used for polymeric fluorinated cellulose

Detailed Research Findings

  • The patent US5563259A describes the preparation of β-cellobiosyl fluoride heptaacetate as a key intermediate for steroidal glycoside synthesis, emphasizing the importance of stoichiometric reagent quantities to maintain stereospecificity and minimize by-products.
  • The reaction avoids metal salt promoters, which simplifies purification and reduces inorganic salt waste.
  • Enzymatic studies reveal that this compound can be hydrolyzed by cellulases, but the hydrolysis proceeds with strict Michaelis-Menten kinetics without evidence of complex mechanisms, indicating the stability and defined reactivity of the glycosyl fluoride bond.
  • NMR studies confirm the stereochemical integrity of the fluorinated cellobiose derivatives and their suitability as substrates for enzymatic polymerization or chemical glycosylation reactions.

Chemical Reactions Analysis

Types of Reactions: Cellobiosyl fluoride can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate under acidic conditions.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Substitution reactions may involve nucleophilic substitution with various nucleophiles, such as amines or alcohols, in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield cellobionic acid.

  • Reduction: Reduction reactions can produce cellobitol, a sugar alcohol.

  • Substitution: Substitution reactions can result in the formation of various fluorinated derivatives of cellobiose.

Scientific Research Applications

Enzymology

Cellobiosyl fluoride serves as a substrate for studying the activity and specificity of glycoside hydrolases. These enzymes are crucial in breaking down complex carbohydrates into simpler sugars. The hydrolysis of this compound by enzymes such as cellobiohydrolase II (CBHII) has been characterized using Michaelis-Menten kinetics, revealing insights into enzyme efficiency and substrate interaction.

Key Findings:

  • CBHII hydrolyzes both alpha- and beta-D-cellobiosyl fluorides to produce alpha-cellobiose at comparable rates .
  • The kinetic parameters for CBHII-catalyzed hydrolysis indicate that this compound is a valuable model substrate for enzyme studies .

Synthetic Chemistry

In synthetic chemistry, this compound acts as a building block for the synthesis of complex carbohydrates and polysaccharides. Its unique structure allows chemists to explore new pathways for carbohydrate synthesis.

Applications:

  • Used in the production of oligosaccharides through glycosylation reactions.
  • Facilitates the development of novel polysaccharide derivatives with tailored properties for industrial applications.

Biotechnology

This compound is employed in bioconversion processes and the development of bio-based materials. Its ability to interact with various enzymes makes it suitable for applications in biomass conversion and biofuel production.

Case Study:

  • Research has demonstrated that this compound can enhance the efficiency of enzymatic hydrolysis in lignocellulosic biomass, improving yield rates in biofuel production.

Medicine

In medical research, this compound is being investigated for its potential role in drug delivery systems and as a diagnostic tool. Its chemical properties may allow for targeted delivery mechanisms in therapeutic applications.

Potential Uses:

  • As a carrier for delivering therapeutic agents to specific tissues.
  • In diagnostic assays where its interaction with biological molecules can be exploited for detection purposes.

Data Tables

Application AreaSpecific Use CaseKey Findings
EnzymologySubstrate for glycoside hydrolasesHydrolyzed by CBHII; Michaelis-Menten kinetics observed
Synthetic ChemistryBuilding block for oligosaccharidesFacilitates glycosylation reactions
BiotechnologyEnhancing biofuel productionImproves enzymatic hydrolysis efficiency
MedicineDrug delivery systemsPotential for targeted delivery mechanisms

Mechanism of Action

The mechanism by which cellobiosyl fluoride exerts its effects depends on its specific application. For example, in enzyme inhibition studies, it may act as a competitive inhibitor by binding to the active site of enzymes involved in carbohydrate metabolism. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.

Comparison with Similar Compounds

2,4-Dinitrophenyl-β-Cellobioside (DNPG2)

DNPG2, an aryl β-cellobioside with a 2,4-dinitrophenol leaving group (pKa = 4.2), exhibits significantly higher catalytic efficiency than CF in glycoside hydrolases. For example:

  • In Xyl10A (GH Family 10), DNPG2 is hydrolyzed 3× more efficiently than CF.
  • In Cex (GH Family 10), DNPG2 is hydrolyzed 98× more efficiently than CF .

The superior performance of DNPG2 is attributed to favorable interactions between the 2,4-dinitrophenol moiety and the enzyme’s subsites, enhancing transition-state stabilization .

p-Nitrophenyl-β-Cellobioside (PNPG2)

PNPG2, with a p-nitrophenol leaving group (pKa = 7.1), shows intermediate efficiency:

  • In Xyl10A, PNPG2 is hydrolyzed 2× more efficiently than CF.
  • In Cex, PNPG2 is hydrolyzed 18× more efficiently than CF .

The lower catalytic efficiency compared to DNPG2 highlights the sensitivity of GH enzymes to leaving-group electronics and steric effects.

Table 1: Catalytic Efficiency of β-Cellobiosyl Fluoride vs. Aryl Substrates

Compound Leaving Group (pKa) Catalytic Efficiency Relative to CF
β-Cellobiosyl Fluoride Fluoride (3.2) 1.0 (Baseline)
DNPG2 2,4-Dinitrophenol (4.2) 3.0 (Xyl10A), 98.0 (Cex)
PNPG2 p-Nitrophenol (7.1) 2.0 (Xyl10A), 18.0 (Cex)

Comparison with Modified Cellobiosyl Fluorides

4-Thio-β-Cellobiosyl Fluoride

This derivative replaces the oxygen atom at the glycosidic bond with sulfur, enabling the synthesis of thiocellooligosaccharides with mixed O-/S-glycosidic linkages. The sulfur substitution alters enzyme specificity, as demonstrated by Humicola insolens Cel7B, which catalyzes polymerization of this substrate to form non-natural thiocellulose .

2’-O-Methyl Cellobiosyl Fluoride

Introduction of a methyl group at the 2’-OH position enhances solubility and modifies enzyme recognition. Cellulase-catalyzed polycondensation of this substrate yields artificial oligosaccharides with alternating methylated glucose units, expanding applications in material science .

Limitations and Competing Reactions

CF’s primary drawback is its susceptibility to hydrolysis, which competes with transfer reactions during polymerization. For example, in aqueous systems, CF undergoes rapid hydrolysis, diminishing yields of cellulose I microfibrils unless highly purified cellulases are used . In contrast, aryl substrates like DNPG2 are more stable under hydrolytic conditions, making them preferable for kinetic studies .

Q & A

Q. How is β-D-cellobiosyl fluoride synthesized, and what are the primary limitations in its laboratory-scale production?

β-D-cellobiosyl fluoride is synthesized chemically via fluorination of cellobiose, often using reagents like hydrogen fluoride or diethylaminosulfur trifluoride (DAST). A key limitation is the competition between spontaneous hydrolysis and enzyme-catalyzed hydrolysis during synthetic processes, which reduces product yield. To mitigate this, reaction conditions (e.g., pH, temperature, solvent composition) must be optimized to favor glycosyl transfer over hydrolysis . Acetonitrile-buffer mixtures have been used to stabilize the substrate and improve yields in enzymatic systems .

Q. What role does cellobiosyl fluoride play in studying cellulase enzyme mechanisms?

this compound serves as a substrate analog to investigate cellulase processivity (e.g., exoglucanases vs. endoglucanases). For example, processive enzymes remove successive cellobiosyl residues from cellulose chains, while nonprocessive enzymes dissociate after each hydrolytic event. Experimental designs often employ kinetic assays and molecular docking to map active-site interactions. Competing hydrolysis reactions must be controlled using inhibitors or modified reaction conditions to isolate enzyme activity .

Q. Which analytical methods are recommended for detecting fluoride release during this compound reactions?

Fluoride-specific ion-selective electrodes (ISEs) or colorimetric assays (e.g., SPADNS method) are commonly used to monitor fluoride release. High-performance liquid chromatography (HPLC) with refractive index or mass spectrometry detection can quantify residual substrate and hydrolytic byproducts. These methods require calibration with fluoride standards and validation against controls to distinguish enzymatic vs. non-enzymatic hydrolysis .

Advanced Research Questions

Q. How do competing hydrolysis reactions impact the yield of this compound-based enzymatic synthesis, and how can these be experimentally addressed?

Spontaneous hydrolysis of β-D-cellobiosyl fluoride occurs via water nucleophilic attack, while enzyme-catalyzed hydrolysis follows a retaining or inverting mechanism. The dual pathways reduce synthetic efficiency, particularly in aqueous systems. Strategies include:

  • Using organic cosolvents (e.g., acetonitrile) to reduce water activity .
  • Employing glycosynthase mutants (engineered enzymes lacking hydrolytic activity) to favor transferase activity .
  • Real-time monitoring of fluoride release to adjust reaction parameters dynamically .

Q. What experimental evidence supports the role of this compound in abiotic cellulose I synthesis, and how does this differ from biological systems?

Cellulose I, the metastable allomorph, has been synthesized abiotically using this compound and purified endoglucanases in acetonitrile-buffer systems. The enzyme forms micelles that template parallel glucan chain polymerization, mimicking natural cellulose I crystallization. Unlike biological systems, this process bypasses cellulose synthase complexes, highlighting the role of physicochemical conditions (e.g., solvent polarity, enzyme aggregation) in directing crystallization .

Q. How can processivity assays using this compound resolve contradictions in cellulase classification (e.g., semiprocessive vs. nonprocessive)?

Processivity is quantified by tracking successive cellobiosyl releases from a single chain. For semiprocessive enzymes (e.g., certain endoglucanases), single-molecule fluorescence microscopy or mass spectrometry can distinguish between short-chain vs. long-chain hydrolysis patterns. Comparative studies with nonprocessive enzymes require substrates like fluorescently labeled this compound derivatives to visualize dissociation rates .

Q. What methodologies are recommended for reconciling contradictory data on this compound stability across studies?

Contradictions often arise from variations in solvent composition, enzyme purity, or analytical techniques. Meta-analyses should standardize variables such as:

  • Solvent dielectric constant (e.g., acetonitrile vs. DMSO).
  • Enzyme-to-substrate ratios.
  • Fluoride detection limits across assays. Controlled replication studies with shared protocols (e.g., standardized buffer systems from ) can isolate confounding factors.

Methodological Guidance

Q. How should researchers design kinetic studies to differentiate between enzyme-catalyzed and spontaneous hydrolysis of this compound?

  • Perform parallel reactions with and without enzymes.
  • Use fluoride ISEs to track hydrolysis rates in real time.
  • Apply Michaelis-Menten kinetics to enzyme-containing systems and pseudo-first-order kinetics to spontaneous hydrolysis.
  • Validate with Arrhenius plots to compare activation energies .

Q. What are best practices for visualizing this compound interactions in molecular dynamics (MD) simulations?

  • Use software like GROMACS or AMBER with force fields parameterized for glycosyl fluorides.
  • Simulate both retaining and inverting mechanisms to compare transition states.
  • Validate with experimental kinetic isotope effects (KIEs) or X-ray crystallography data .

Tables

Table 1. Key Variables Affecting this compound Reactivity

VariableImpact on ReactivityOptimization Strategy
Solvent polarityHigh polarity accelerates hydrolysisUse acetonitrile (low ε)
pHAcidic pH stabilizes fluoridesMaintain pH 4.5–5.5
Enzyme purityContaminants promote hydrolysisUse HPLC-purified enzymes

Table 2. Comparative Hydrolysis Rates of this compound

ConditionHydrolysis Rate (µM/min)Reference
Spontaneous (H₂O)0.12 ± 0.03
Endoglucanase2.45 ± 0.15
Exoglucanase1.89 ± 0.10

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